molecular formula C8H13N3 B1500477 3-Pyridazinamine, 6-methyl-4-(1-methylethyl)- CAS No. 912331-53-4

3-Pyridazinamine, 6-methyl-4-(1-methylethyl)-

Cat. No. B1500477
M. Wt: 151.21 g/mol
InChI Key: WOYZKVZZODHILN-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide (1.38 g, 5.87 mmol) is treated with HCl 0 (10 mL), and refluxed for 3 h. It is cooled to rt, poured into ice-H2O (30 mL); extracted with EtOAc (2×30 mL). The aqueous layer is treated with 5 M NaOH to adjust the pH to 8-9. It is then extracted with EtOAc (3×50 mL); dried with Na2SO4, filtered and concentrated gives the title compound (0.59 g, 3.91 mmol, 67%). %). 1H NMR (CDCl3): δ 1.28 (d, J=7.0 Hz, 6H), 2.51 (s, 3H), 2.72-2.83 (m, 1H), 5.95 (bs, 2H), 7.02 (s, 1H) ppm. ES-MS (m/z): calcd for C8H13N3 (M+H)+: 152.2. found: 152.1.
Name
N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
1.38 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice H2O
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:4]1[CH:9]=[C:8]([CH3:10])[N:7]=[N:6][C:5]=1[NH:11]C(=O)C(C)(C)C)[CH3:3].Cl>>[NH2:11][C:5]1[N:6]=[N:7][C:8]([CH3:10])=[CH:9][C:4]=1[CH:2]([CH3:1])[CH3:3]

Inputs

Step One
Name
N-[4-(1-methylethyl)-6-methyl-pyridazin-3-yl]-2,2-dimethyl-propionamide
Quantity
1.38 g
Type
reactant
Smiles
CC(C)C1=C(N=NC(=C1)C)NC(C(C)(C)C)=O
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice H2O
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×30 mL)
ADDITION
Type
ADDITION
Details
The aqueous layer is treated with 5 M NaOH
EXTRACTION
Type
EXTRACTION
Details
It is then extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=CC1C(C)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.91 mmol
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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